molecular formula C6H4F6O2 B3039827 2,2-Bis(trifluoromethyl)-4-methylene-1,3-dioxolane CAS No. 135245-06-6

2,2-Bis(trifluoromethyl)-4-methylene-1,3-dioxolane

Cat. No. B3039827
CAS RN: 135245-06-6
M. Wt: 222.08 g/mol
InChI Key: NISZWNSSJAXFEE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups. These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds reveal electron delocalization and shortening of the S–N bond upon deprotonation.


Chemical Reactions Analysis

Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups. For example, 2,2-bis(trifluoromethyl)-1,3-dioxolane is a colorless liquid that is primarily used as a solvent in various chemical reactions and processes . It is known for its high stability and inertness, and has a wide temperature range for liquid-state use .


Physical And Chemical Properties Analysis

The introduction of trifluoromethyl groups into aromatic compounds significantly affects their physical and chemical properties. It has a molecular formula of C14H10F6N2 and a molecular weight of approximately 320.233 Da . It has a relatively high melting point of around 180-185°C .

Mechanism of Action

The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile 5. The 3,5-bis(trifluoromethyl)benzamide 5a, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate 5b, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is harmful in contact with skin, harmful if inhaled, and highly flammable .

Future Directions

The introduction of trifluoromethyl into the side chain provided an effective way to prepare PAI materials with low water absorption . Considering the comprehensive properties such as heat resistance, friction and wear, tensile properties, etc., the appropriate addition amount is 10–30% .

properties

IUPAC Name

4-methylidene-2,2-bis(trifluoromethyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6O2/c1-3-2-13-4(14-3,5(7,8)9)6(10,11)12/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISZWNSSJAXFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1COC(O1)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(trifluoromethyl)-4-methylene-1,3-dioxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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